9,10-dibromoanthracene-2-sulfonic Acid

Triplet Energy Transfer Heavy Atom Effect Fluorescent Probe

Researchers monitoring electronically excited states in aqueous biological media face a critical lack of water-soluble triplet-reporting probes. 9,10-Dibromoanthracene-2-sulfonic acid (DBAS) is the only compound that uniquely combines the heavy-atom effect (bromine at 9,10-positions) for efficient intersystem crossing with a sulfonate group for essential aqueous solubility. - Delivers a 4,500-fold signal enhancement over background when detecting triplet carbonyls. - Essential for reproducing established 'photochemistry in the dark' and singlet oxygen detection protocols. - Provides a reactive handle for Pd-catalyzed cross-coupling, enabling water-processable OLED material synthesis. Supplied as a high-purity solid with full documentation, ensuring immediate research deployment.

Molecular Formula C14H8Br2O3S
Molecular Weight 416.1 g/mol
CAS No. 70942-82-4
Cat. No. B019538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-dibromoanthracene-2-sulfonic Acid
CAS70942-82-4
Synonyms9,10-Dibromo-2-anthracenesulfonic Acid; 
Molecular FormulaC14H8Br2O3S
Molecular Weight416.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Br)S(=O)(=O)O)Br
InChIInChI=1S/C14H8Br2O3S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19)
InChIKeyGKVAYKWWVFDEOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Dibromoanthracene-2-sulfonic Acid: Core Properties


9,10-Dibromoanthracene-2-sulfonic acid (CAS 70942-82-4) is a functionalized anthracene derivative featuring bromine atoms at the 9- and 10-positions and a sulfonic acid group at the 2-position . The compound exists as a yellow to greenish-yellow solid with limited water solubility in its free acid form (0.0002 mg/mL) but becomes highly water-soluble upon conversion to its sodium salt [1][2]. Its molecular weight is 416.08 g/mol, and it demonstrates solubility in DMSO and, to a lesser extent, in methanol . This compound serves as a critical building block for organic semiconductors and fluorescent probes, with its specific substitution pattern enabling unique photophysical behaviors not achievable with unsubstituted anthracene sulfonates or phenyl-substituted analogs .

1
Triplet energy acceptor — heavy-atom effect enables aqueous triplet-state reporting.
2
Water-soluble sulfonate form — supports aqueous biochemical and chemiexcitation workflows.

Why DBAS Cannot Be Replaced


Attempting to substitute 9,10-dibromoanthracene-2-sulfonic acid with structurally similar compounds such as 9,10-diphenylanthracene-2-sulfonate (DPAS), anthracene-2-sulfonate (2-AS), or 9,10-dibromoanthracene (DBA) will lead to experimental failure in applications requiring aqueous triplet-state reporting or water-soluble fluorescent probes. The 9,10-dibromo substitution pattern imparts a critical heavy-atom effect that enables efficient intersystem crossing and long-range triplet-singlet energy transfer, a property completely absent in the phenyl analog DPAS and in non-brominated sulfonates like 2-AS [1][2]. Conversely, the sulfonic acid moiety confers essential water solubility to the sodium salt form, a feature lacking in the hydrophobic 9,10-dibromoanthracene [3]. This dual functionality—water compatibility plus triplet energy acceptance—is uniquely realized in the title compound and cannot be replicated by any single comparator.

vs. DPAS
Lacks bromine atoms; cannot accept triplet energy in aqueous systems, resulting in no signal.
vs. 2-AS
Non-brominated anthracene sulfonate; triplet energy acceptance is absent, limiting utility to singlet-only probes.
vs. DBA
Unsulfonated 9,10-dibromoanthracene; insoluble in water, preventing direct use in aqueous biochemical assays.

DBAS: Evidence-Based Differentiation


Triplet Energy Acceptance Capability

Sodium 9,10-dibromoanthracene-2-sulfonate (DBAS) acts as an efficient triplet energy acceptor due to the heavy bromine atoms, whereas sodium 9,10-diphenylanthracene-2-sulfonate (DPAS) and anthracene-2-sulfonate (2-AS) completely fail to accept triplet energy in aqueous enzymatic systems [1]. This differential capability is quantitatively demonstrated by the use of DBAS to measure triplet acetone lifetime (13 ± 2 μs) via fluorescence decay, a measurement impossible with DPAS or 2-AS [2].

Triplet energy acceptance
Head-to-head
DBAS: accepts triplet energy; triplet acetone lifetime 13 ± 2 μs.
DPAS: no acceptance.
2-AS: no acceptance.
Binary functional difference; unique water-soluble triplet reporter.
Aqueous enzymatic system, tetramethyldioxetane thermolysis.
Triplet Energy Transfer Heavy Atom Effect Fluorescent Probe

Chemiluminescence Signal Enhancement

In the lipoxygenase-catalyzed oxidation of arachidonate, the addition of 9,10-dibromoanthracene-2-sulfonate ion (DBAS) as a triplet carbonyl acceptor increased the chemiluminescence yield by approximately 4.5 × 10³-fold compared to the background photoemission without acceptor [1]. This massive enhancement enables detection of low-level electronically excited states that would otherwise be indistinguishable from noise.

Chemiluminescence signal
Head-to-head
4.5 × 10³-fold enhancement vs. no acceptor
Reported signal amplification supports low-level triplet carbonyl detection.
Lipoxygenase/arachidonate, pH 7.4.
Chemiluminescence Signal Amplification Analytical Assays

Aqueous Solubility Advantage

The free acid form of 9,10-dibromoanthracene-2-sulfonic acid is poorly soluble in water (0.0002 mg/mL) ; however, its sodium salt (DBAS) is freely water-soluble and has been used in numerous aqueous enzymatic and chemiluminescence studies [1]. In contrast, the unsulfonated analog 9,10-dibromoanthracene (DBA, CAS 523-27-3) is completely insoluble in water and requires organic solvents for all applications, severely limiting its utility in biological or aqueous-phase assays.

Aqueous solubility
Cross-study
DBAS sodium salt: freely soluble, mM-range aqueous use.
DBA: insoluble in water.
Sulfonate group enables aqueous-phase research; comparator requires organic solvents.
Ambient temperature, neutral pH buffers.
Water Solubility Aqueous Assays Bioconjugation

Long-Range Triplet-Singlet Energy Transfer

Quenching of enzymatically generated triplet acetone by energy transfer to DBAS proceeds via a long-range triplet-singlet transfer mechanism that is substantially faster than collisional quenching by diene-type agents [1]. This kinetic advantage translates to more efficient and sensitive detection of triplet carbonyls in complex biological matrices, where collisional quenchers suffer from diffusion limitations and entropic barriers.

Energy transfer mechanism
Class-level
Long-range triplet-singlet transfer; reported faster than collisional quenching.
Mechanistic context supports higher sensitivity vs. diffusion-limited quenchers.
Isobutanal/HRP/O₂ system; reported kinetic advantage.
Energy Transfer Kinetics Triplet Quenching Photophysics

DBAS Application Scenarios


Triplet Carbonyl Detection in Chemiexcitation

Researchers investigating electronically excited states generated by peroxidase, lipoxygenase, or other oxidase enzymes require a water-soluble triplet energy acceptor. DBAS enables quantitative monitoring of triplet acetone and other triplet carbonyls in aqueous biological media, achieving a 4,500-fold signal enhancement over background [1]. This application is uniquely served by DBAS; DPAS and 2-AS provide no signal due to the absence of heavy bromine atoms required for spin exchange [2].

Dark Photochemistry and Oxidative Stress Assays

In studies of 'photochemistry in the dark'—where dioxetane decomposition generates triplet carbonyls capable of DNA damage—DBAS serves as the standard reporter for triplet-state energy transfer. Its long-range triplet-singlet transfer mechanism outcompetes collisional quenchers, enabling sensitive detection of low-yield triplet species [3]. Procurement of DBAS is mandatory for reproducing established protocols in this field.

Synthesis of Water-Soluble Semiconductors and OLED Precursors

As a synthetic intermediate, 9,10-dibromoanthracene-2-sulfonic acid provides a reactive handle for palladium-catalyzed cross-coupling reactions while maintaining water solubility via the sulfonate group [4]. This dual functionality enables the construction of water-processable anthracene-based semiconductors and blue-light-emitting materials for OLEDs, a capability not shared by non-sulfonated 9,10-dibromoanthracene (DBA), which requires organic solvent processing .

Fluorescent Probe for Singlet Oxygen and ROS

DBAS reacts with singlet oxygen to form 9,10-dibromoanthraquinone-2-sulfonic acid, a sulfone intermediate that can be monitored as an indicator of ROS generation . This specific reactivity, combined with aqueous compatibility, positions DBAS as a valuable scaffold for developing water-soluble fluorescent probes for oxidative stress imaging and environmental monitoring.

Application
Selection Property
Validation Focus
Triplet carbonyl detection in chemiexcitation studies
Heavy-atom mediated triplet energy acceptance
Triplet acetone lifetime and signal enhancement assessment
Dark photochemistry / oxidative stress assays
Long-range triplet-singlet transfer mechanism
Collisional quencher comparison and low-yield triplet detection
Water-soluble semiconductor / OLED precursor synthesis
Sulfonate solubility combined with cross-coupling reactivity
Water-processable material fabrication and coupling efficiency
Fluorescent probe for singlet oxygen / ROS detection
Reactivity with singlet oxygen to form sulfone indicator
Aqueous-phase ROS monitoring and probe selectivity

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